molecular formula C10H14ClN B1582821 N-(2-Chloroethyl)-N-ethylaniline CAS No. 92-49-9

N-(2-Chloroethyl)-N-ethylaniline

Cat. No.: B1582821
CAS No.: 92-49-9
M. Wt: 183.68 g/mol
InChI Key: DBDNQNARCHWMSP-UHFFFAOYSA-N
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Description

Significance as a Research Chemical and Synthetic Intermediate

The importance of N-(2-Chloroethyl)-N-ethylaniline in the scientific community stems from its role as a versatile intermediate in the synthesis of a range of other organic molecules. solubilityofthings.com Its bifunctional nature, containing both a reactive chloroethyl group and an N-ethylaniline moiety, allows it to participate in a variety of chemical reactions, making it a valuable building block for more complex structures. solubilityofthings.com

One of the most prominent applications of this compound is in the production of dyes. It serves as a precursor to several cationic azo dyes. wikipedia.org The synthesis of these dyes typically involves the reaction of the chloroethyl group with tertiary amines or pyridine (B92270), followed by an azo coupling reaction. wikipedia.org Examples of dyes derived from this compound include C.I. Basic Red 18, Maxilon Red 2GL, and Yoracryl Red 2G. wikipedia.org

Beyond the realm of dye chemistry, this compound is also a subject of interest in medicinal chemistry and material science. solubilityofthings.com Researchers are exploring its potential in the development of new pharmaceutical agents and for synthesizing novel polymers and other materials. solubilityofthings.com It has been identified as a metabolite of alkoxyaniline mustards in microsomal suspensions, a finding relevant to toxicological and metabolic studies. nih.govhaz-map.com

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₁₀H₁₄ClN
Molar Mass 183.68 g/mol
Appearance Colorless or white solid wikipedia.org / Colorless to pale yellow liquid solubilityofthings.com
Melting Point 45.5–46.5 °C (113.9–115.7 °F; 318.6–319.6 K) wikipedia.org
Solubility Moderately soluble in water; more soluble in organic solvents like ethanol (B145695) and acetone. solubilityofthings.com
CAS Number 92-49-9 wikipedia.orgnih.gov

Contextualization within the Class of Alkylating Aniline (B41778) Derivatives

This compound belongs to the class of alkylating aniline derivatives. This classification is based on its chemical structure, which features an aniline core substituted with an alkylating group—in this case, a 2-chloroethyl group. Aniline itself is an aromatic amine, and its derivatives are a broad class of compounds with diverse applications.

The defining characteristic of alkylating agents is their ability to introduce an alkyl group into other molecules. In this compound, the chloroethyl group is the active alkylating moiety. The presence of the chlorine atom, a good leaving group, facilitates nucleophilic substitution reactions, allowing the ethylaniline portion of the molecule to be attached to other chemical structures. This reactivity is fundamental to its role as a synthetic intermediate. wikipedia.org The aniline part of the molecule can also undergo various reactions, such as electrophilic substitution on the aromatic ring, further contributing to its synthetic versatility. solubilityofthings.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-chloroethyl)-N-ethylaniline
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InChI

InChI=1S/C10H14ClN/c1-2-12(9-8-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
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InChI Key

DBDNQNARCHWMSP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCN(CCCl)C1=CC=CC=C1
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Molecular Formula

C10H14ClN
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DSSTOX Substance ID

DTXSID6052615
Record name N-(2-Chloroethyl)-N-ethylaniline
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Molecular Weight

183.68 g/mol
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Physical Description

Solid; [HSDB]
Record name N-Ethyl-N-(2-chloroethyl)aniline
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Boiling Point

251-253 °C
Record name N-ETHYL-N-(2-CHLOROETHYL)ANILINE
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Solubility

SOL IN HOT ALCOHOL
Record name N-ETHYL-N-(2-CHLOROETHYL)ANILINE
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Color/Form

NEEDLES FROM ALCOHOL

CAS No.

92-49-9
Record name N-(2-Chloroethyl)-N-ethylbenzenamine
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Record name N-Ethyl-N-(2-chloroethyl)aniline
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Record name Benzenamine, N-(2-chloroethyl)-N-ethyl-
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Record name N-(2-Chloroethyl)-N-ethylaniline
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Record name N-(2-chloroethyl)-N-ethylaniline
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Record name N-(2-CHLOROETHYL)-N-ETHYLANILINE
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Record name N-ETHYL-N-(2-CHLOROETHYL)ANILINE
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Melting Point

45.5-46.5 °C
Record name N-ETHYL-N-(2-CHLOROETHYL)ANILINE
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Synthetic Methodologies and Strategies for N 2 Chloroethyl N Ethylaniline and Its Analogues

Established Synthetic Routes for N-Alkyl Aromatic Amines

The synthesis of N-alkyl aromatic amines, the foundational class to which N-(2-Chloroethyl)-N-ethylaniline belongs, is well-established in organic chemistry. Direct alkylation of aniline (B41778) and its derivatives remains a cornerstone of this field.

Alkylation Reactions of Aniline Derivatives

The introduction of alkyl groups onto an aromatic amine is a fundamental transformation. A primary method for synthesizing N-ethylaniline, a precursor, is through the vapor phase alkylation of aniline with ethanol (B145695) over solid acid catalysts like zeolites. researchgate.net In these reactions, N-alkylation is the predominant outcome, yielding N-ethylaniline as the major product. researchgate.net Another common approach is the reaction of anilines with alkyl halides. For instance, N-ethyl-p-chloroaniline has been prepared by the alkylation of p-chloroaniline with ethyl bromide. orgsyn.org

The direct synthesis of this compound can be achieved by reacting 2-(N-ethyl-N-phenylamino)ethanol with a chlorinating agent like thionyl chloride (SOCl₂). In a specific procedure, 2-(N-ethyl-N-phenylamino)ethanol is refluxed with thionyl chloride in a solvent such as CH₂Cl₂, followed by purification to yield the final product.

The use of ionic liquids as solvents for the N-alkylation of anilines with alkyl halides has been shown to be an effective method for preparing secondary amines with high yield and selectivity, minimizing the common issue of over-alkylation. Additionally, N-alkylation of various nitrogen-containing compounds, including aniline, can be successfully carried out using alkyl halides in acetonitrile (B52724) with a solid base combination of cesium fluoride-celite. researchgate.net

Influence of Reaction Conditions on Yield and Purity

The success of N-alkylation reactions is highly dependent on the specific conditions employed. Factors such as the choice of catalyst, solvent, temperature, and base play a critical role in determining the yield and purity of the desired N-alkylated aniline.

In metal-catalyzed N-alkylation of anilines with alcohols, the choice of metal and ligand is crucial. For example, nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes have been used to catalyze the N-alkylation of various aniline derivatives with benzyl (B1604629) alcohol in high yields. nih.gov Similarly, manganese pincer complexes have proven effective for the N-alkylation of aromatic amines with primary alcohols under relatively mild conditions (80–100 °C). nih.gov The presence of a base, such as potassium tert-butoxide (t-BuOK), is often essential for these transformations to proceed. nih.gov

For vapor phase alkylation over zeolite catalysts, reaction parameters including temperature, feed rate (WHSV), and the molar ratio of reactants are optimized to maximize the conversion of aniline and the selectivity for N-ethylaniline. researchgate.net When using ionic liquids, the reaction can often proceed at room temperature, and the product can be easily separated by extraction after neutralization. The nature of the ionic liquid itself can also influence the outcome.

The table below summarizes various N-alkylation reactions of anilines, highlighting the influence of different catalytic systems and conditions.

Amine SubstrateAlkylating AgentCatalyst/Solvent SystemKey ConditionsYieldReference
AnilineBenzyl AlcoholNHC–Ir(III) Complex / KOtBu120 °C, 24 hHigh nih.gov
Substituted AnilinesBenzyl AlcoholManganese Pincer Complex / t-BuOK80 °C80-90% nih.gov
AnilineEthanolHY ZeoliteVapor PhaseHigh N-ethylaniline selectivity researchgate.net
AnilineMethyl/Ethyl IodideIonic Liquid ([bmim][PF6])Room TemperatureExcellent
p-ChloroanilineEthyl BromideNot specifiedNot specifiedNot specified orgsyn.org

Advanced Synthetic Approaches to Chloroethyl Amine Functionalities

Modern synthetic chemistry seeks to develop more efficient and environmentally benign methods. This includes the development of metal-free reactions and the strategic use of protecting groups to achieve high selectivity in complex molecules.

Metal-Free Amination Strategies for N-Substituted Anilines

Recent advances have led to the development of several metal-free amination strategies. One such method involves a POCl₃-mediated direct amination reaction of heterocyclic amides with N-substituted anilines. acs.org This protocol is operationally simple and provides unique reactivity due to the metal-free, acidic reaction conditions. acs.org

Another significant advancement is the transition-metal-free direct amination of nitro(hetero)arenes using anilines, which proceeds via an oxidative nucleophilic aromatic substitution of hydrogen (ONSH). nih.gov Furthermore, metal-free intramolecular C-H amination of certain arylamines can be achieved using a simple base like potassium tert-butoxide, which facilitates an SNArH process. rsc.org While not directly producing this compound, these methods represent important progress in C-N bond formation without the need for expensive and often toxic transition metals. rsc.orgnih.gov

Application of Protecting Group Chemistry in Synthesis

Protecting groups are indispensable tools in multi-step organic synthesis, allowing for the selective modification of one functional group in the presence of others. wikipedia.orglibretexts.org In the synthesis of complex molecules containing amine functionalities, protecting groups prevent unwanted side reactions. wikipedia.org

For amines, common protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). weebly.comtcichemicals.com These groups are typically installed to form a carbamate, which is stable to a range of reaction conditions but can be removed selectively. weebly.comtcichemicals.com For example, the Boc group is stable to bases but is readily cleaved under acidic conditions, while the Fmoc group is stable to acid but removed by bases like piperidine. tcichemicals.com

In a synthesis targeting a molecule like this compound or its analogues, a protecting group could be used on the nitrogen atom of an aniline precursor. This would allow for chemical modification of another part of the molecule without affecting the amine. Subsequently, the protecting group would be removed, and the ethyl and 2-chloroethyl groups could be installed. The choice of protecting group is critical and depends on its stability to the reagents used in subsequent steps and the conditions required for its removal. utsouthwestern.edu For example, the phthalimide (B116566) group is a classic choice for protecting primary amines, often used in the Gabriel synthesis of amino acids. weebly.com

Protecting GroupAbbreviationKey StabilityDeprotection ConditionsReference
tert-ButoxycarbonylBocStable to base, catalytic reductionAcidic conditions (e.g., TFA) tcichemicals.com
BenzyloxycarbonylCbz or ZStable to mild acid/baseHydrogenolysis (e.g., Pd/C, H₂) weebly.comtcichemicals.com
9-FluorenylmethyloxycarbonylFmocStable to acidBase (e.g., Piperidine) weebly.comtcichemicals.com
BenzylBnStable to various conditionsHydrogenolysis tcichemicals.com
Phthalimide-Stable to non-hydrolytic conditionsHydrazine (Ing-Manske procedure) weebly.com

Preparation of Related Chloroethyl Amine Derivatives

The synthesis of related chloroethyl amine derivatives often relies on readily available starting materials. 2-Chloroethylamine hydrochloride is a key intermediate and building block for many of these compounds. chemicalbook.com It is commonly prepared by reacting ethanolamine (B43304) or its hydrochloride salt with thionyl chloride or hydrogen chloride. chemicalbook.comgoogle.com The reaction with thionyl chloride is often preferred for its mild conditions, while the hydrogen chloride route is more atom-economical and avoids the generation of polluting gases. google.com

Another significant related derivative is bis(2-chloroethyl)amine (B1207034), also known as a nitrogen mustard. setachemicals.com This class of compounds has historical significance and serves as an important intermediate in the synthesis of various pharmaceuticals, including chemotherapeutic agents and piperazine (B1678402) derivatives. setachemicals.comresearchgate.net The synthesis of these compounds highlights the reactivity of the chloroethyl moiety, which is a potent alkylating agent.

Synthesis of N-Phosphorylated Derivatives of Bis(2-chloroethyl)amine

The synthesis of N-phosphorylated derivatives of bis(2-chloroethyl)amine is a key area of investigation, primarily due to the established biological activity of phosphoric acid amides. lmaleidykla.lt These syntheses often commence with phosphoryl chloride (POCl₃) as a readily available starting material. lmaleidykla.lt

A common strategy involves the sequential nucleophilic displacement of the chlorine atoms on the phosphoryl center. Research has shown that the order of introduction of the nucleophilic reagents is crucial for achieving optimal yields. The most effective route typically involves the initial reaction of phosphoryl chloride with bis(2-chloroethyl)amine. lmaleidykla.lt This initial product, N,N-bis(2-chloroethyl)phosphoramidodichloridate, serves as a versatile intermediate for further derivatization. asianpubs.org

Subsequent reactions with other nucleophiles, such as amines or alcohols, lead to the formation of asymmetric N-bis(2-chloroethyl)triamidophosphates. lmaleidykla.lt For instance, the reaction of N,N-bis(2-chloroethyl)phosphoramidodichloridate with one molar equivalent of a phenol (B47542) can yield the corresponding phenylchlorophosphamide. researchgate.net Further reaction with ammonia (B1221849) can then produce a triamidophosphonate. researchgate.net

An alternative approach involves the initial synthesis of a phosphorodichloridate, such as phenyl phosphorodichloridate, by reacting a phenol with phosphoryl chloride. asianpubs.org However, this reagent exhibits poor reactivity with bis(2-chloroethyl)amine hydrochloride at ambient temperatures, necessitating alternative synthetic routes for certain derivatives. asianpubs.org

A significant advancement in this area is the synthesis of derivatives containing biologically relevant moieties. For example, N-[N'-bis(2-chloroethyl)amido-N''-morpholido]-phosphoryl-cis(or trans)-4-amidocyclohexanecarboxylic acids have been prepared through the hydrogenolysis of their benzyloxycarbonyl-protected precursors in the presence of a palladium on carbon (Pd/C) catalyst. This reaction proceeds in quantitative yields, demonstrating an efficient method for introducing a carboxylic acid functional group. lmaleidykla.lt The structures of these complex molecules are typically confirmed using spectroscopic methods such as ¹H and ³¹P NMR spectroscopy. lmaleidykla.lt

The synthesis of cyclophosphamide, a well-known derivative, can be achieved by reacting N,N-bis(2-chloroethyl)amine hydrochloride with phosphorous oxychloride in the presence of a base to neutralize the released hydrochloride. The resulting N,N-bis(2-chloroethyl)phosphoramide is then further reacted to form the cyclic structure. google.com

Below is a table summarizing some of the key intermediates and final products in the synthesis of N-phosphorylated derivatives of bis(2-chloroethyl)amine.

Compound NameStarting MaterialsKey ReagentsReference
N,N-bis(2-chloroethyl)phosphoramidodichloridatebis(2-chloroethyl)amine hydrochloride, phosphoryl chlorideTriethylamine asianpubs.org
Phenyl N,N-bis(2-chloroethyl)phosphoramidochloridatePhenyl phosphorodichloridate, bis(2-chloroethyl)amine hydrochlorideTriethylamine asianpubs.org
N-[N'-bis(2-chloroethyl)amido-N''-morpholido]-phosphoryl-cis-4-aminocyclohexanecarboxylic acidN-4-benzyloxycarbonylcyclohexyltriamidophosphate derivativePd/C catalyst, H₂ lmaleidykla.lt
CyclophosphamideN,N-bis(2-chloroethyl)amine hydrochloride, phosphorous oxychlorideBase (e.g., triethylamine) google.com

Synthesis of Amino Acid Linked Phosphoryl Nitrogen Mustards

The conjugation of nitrogen mustards with amino acids represents a strategic approach to potentially enhance their selectivity. The synthesis of these amino acid-linked phosphoryl nitrogen mustards often involves the preparation of a dichlorophosphoramide intermediate. This can be achieved by reacting bis(β-chloroethyl)amine hydrochloride with phosphoryl chloride at an elevated temperature. thieme-connect.com

However, this dichlorophosphoramide intermediate can exhibit poor reactivity with certain amino acid esters. thieme-connect.com To circumvent this, an alternative and more efficient route has been developed. This method involves the synthesis of an appropriate alkyl or aryl phosphorodichloridate, which is then reacted with bis(β-chloroethyl)amine. thieme-connect.com The resulting product is subsequently condensed with an amino acid carboxyl ester to yield the final amino acid-linked nitrogen mustard derivative. thieme-connect.com These reactions are noted for proceeding in high yield under mild conditions. thieme-connect.com

For instance, the synthesis of phenylalanine derivatives has been a focus of research. researchgate.net This involved the preparation of ethyl and phenyl phosphorodichloridates, their reaction with bis(β-chloroethyl)amine, and finally, the reaction of the products with phenylalanine ethyl ester hydrochloride. researchgate.net

A critical aspect of these syntheses is the presence of multiple chiral centers in the final products (except for glycine (B1666218) derivatives). This leads to the formation of diastereoisomers, which can be identified and characterized using spectroscopic and analytical techniques such as ³¹P NMR and HPLC. researchgate.netthieme-connect.com The structures of all the synthesized compounds are typically confirmed by a combination of ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy. researchgate.net

The following table outlines the general synthetic strategy for amino acid-linked phosphoryl nitrogen mustards.

StepReactantsProductKey ConditionsReference
1Phenol/Alcohol, Phosphoryl chloridePhenyl/Alkyl phosphorodichloridateLow temperature asianpubs.orgresearchgate.net
2Phenyl/Alkyl phosphorodichloridate, bis(β-chloroethyl)aminePhenyl/Alkyl N,N-bis(2-chloroethyl)phosphoramidochloridate- researchgate.netthieme-connect.com
3Phenyl/Alkyl N,N-bis(2-chloroethyl)phosphoramidochloridate, Amino acid esterAmino acid-linked phosphoryl nitrogen mustard- researchgate.netthieme-connect.com

Elucidation of Reaction Mechanisms and Reactivity Profiles of N 2 Chloroethyl N Ethylaniline

Nucleophilic Substitution Reactions

The presence of a chloroethyl group in N-(2-Chloroethyl)-N-ethylaniline makes it susceptible to nucleophilic substitution reactions, which can proceed through both intramolecular and intermolecular pathways.

Investigation of Intramolecular Cyclization Pathways

This compound can undergo an intramolecular nucleophilic substitution reaction, where the nitrogen atom acts as the nucleophile, displacing the chloride ion to form a cyclic intermediate. This type of cyclization is a known phenomenon for similar compounds, such as N-phenyl-N'-(2-chloroethyl)ureas, which cyclize into active intermediates. nih.gov In the case of this compound, this intramolecular cyclization would lead to the formation of the N-ethyl-N-phenylaziridinium cation. This reactive intermediate can then be attacked by nucleophiles.

Analysis of Intermolecular Substitution with Various Nucleophiles

The chloroethyl group of this compound is reactive towards a variety of external nucleophiles. This intermolecular substitution is fundamental to its application in synthesis. For instance, its reaction with tertiary amines or pyridine (B92270) is a key step in the production of several cationic azo dyes. wikipedia.org The general mechanism involves the nucleophilic attack on the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. The reactivity in these Sɴ2 reactions is influenced by the nature of the nucleophile.

NucleophileProduct StructureReaction Type
Tertiary Amine (e.g., Triethylamine)Quaternary ammonium (B1175870) saltIntermolecular Sɴ2
PyridinePyridinium saltIntermolecular Sɴ2

Electrophilic Aromatic Substitution Reactions

The aniline (B41778) moiety of this compound is an activated aromatic system, prone to electrophilic aromatic substitution reactions.

Electron-Donating Effects of the N-Alkylamino Group on Aromatic Reactivity

The N-ethyl-N-(2-chloroethyl)amino group is an electron-donating group. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring through resonance. This increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles. byjus.com This activating effect is a general characteristic of aniline and its derivatives. byjus.comresearchgate.net Consequently, electrophilic substitution reactions such as halogenation, nitration, and sulfonation will predominantly yield ortho- and para-substituted products. byjus.com The directing effect of the amino group is a key principle in the synthesis of substituted anilines. byjus.com

PositionRelative Electron Density
OrthoHigh
MetaLow
ParaHigh

Oxidation Mechanisms Involving Aniline Derivatives

The nitrogen atom in N,N-dialkylanilines, including this compound, is susceptible to oxidation.

Kinetic and Mechanistic Studies of Single Electron Transfer Processes

The oxidation of N,N-dialkylanilines can proceed through a single electron transfer (SET) mechanism. nih.gov In this process, the nitrogen atom donates an electron to an oxidizing agent, forming a radical cation (aminium radical). nih.gov This mechanism has been studied in the context of enzymatic N-dealkylation reactions catalyzed by enzymes like cytochrome P450. nih.gov For many P450 reactions, a one-electron transfer process is considered a key step. nih.gov Kinetic studies, including the examination of kinetic isotope effects and linear free energy relationships, have been employed to elucidate these mechanisms. nih.gov The stability of the resulting radical cation and the nature of the oxidant are crucial factors in determining the reaction pathway. nih.gov

Alkylating Agent Behavior in Chemical Systems

The chemical structure of this compound, featuring a reactive chloroethyl group attached to a tertiary amine, underpins its function as a potent alkylating agent. The nitrogen atom's lone pair of electrons can influence the adjacent carbon-chlorine bond, facilitating the displacement of the chloride ion. This inherent reactivity allows the compound to introduce an N-ethyl-N-phenylethan-2-yl group to various nucleophiles. This behavior is particularly significant in the synthesis of more complex molecules, such as dye intermediates.

Reactivity with Tertiary Amines and Pyridine Derivatives

This compound readily undergoes quaternization reactions with tertiary amines and pyridine derivatives. This process, a specific type of N-alkylation known as the Menschutkin reaction, involves the nucleophilic attack of the tertiary amine or pyridine nitrogen on the electrophilic carbon of the chloroethyl group. The reaction results in the formation of a stable quaternary ammonium salt, where the nitrogen atom bears a positive charge, and the displaced chloride acts as the counter-ion.

This quaternization is a critical step in the industrial synthesis of several cationic azo dyes. wikipedia.orggoogleapis.com For instance, the production of C.I. Basic Red 18 involves the reaction of this compound with trimethylamine. wikipedia.org This initial step forms a quaternary ammonium salt intermediate. This intermediate is then subjected to an azo coupling reaction with a diazotized 2-chloro-4-nitroaniline (B86195) to produce the final dye molecule. wikipedia.org

The general mechanism involves the direct displacement of the chloride by the nucleophilic nitrogen of the tertiary amine or pyridine. The reactivity can be influenced by factors such as the nature of the solvent, temperature, and the steric and electronic properties of the reacting amine. Polar aprotic solvents are often favored for Menschutkin reactions as they can help stabilize the charged transition state, facilitating the formation of the ionic quaternary ammonium product.

Below is a table summarizing the quaternization reactions of this compound with representative tertiary amines and pyridine.

ReactantProductReaction TypeSignificance
This compound
with TrimethylamineN-ethyl-N-(2-(trimethylammonio)ethyl)aniline chlorideN-Alkylation (Quaternization)Intermediate in the synthesis of C.I. Basic Red 18. wikipedia.org
with Pyridine1-(2-(N-ethyl-N-phenylamino)ethyl)pyridinium chlorideN-Alkylation (Quaternization)Precursor for various cationic dyes. googleapis.com

Structural Modifications and Derivative Synthesis of N 2 Chloroethyl N Ethylaniline

Synthesis of Substituted N-(2-Chloroethyl)-N-ethylaniline Analogues

The synthesis of analogues of this compound often involves modifications to the aniline (B41778) ring to influence the compound's electronic properties and reactivity. Research has been conducted on the synthesis and reactivity of derivatives such as N-2(or 3 or 4)-chlorobenzyl-N-ethyl derivatives of 2-halogenoethylamines. rsc.org These substitutions on the aromatic ring alter the chemical characteristics of the parent molecule.

Modern synthetic methodologies have been adapted to produce N-substituted aniline derivatives. For instance, solid-phase synthesis techniques, including Buchwald-Hartwig amination, have been successfully employed to prepare collections of N-substituted anthranilic acid derivatives, which are important chemical intermediates. nih.gov This method allows for the introduction of a wide range of aromatic and aliphatic groups onto the nitrogen atom. nih.gov

Furthermore, specialized analogues have been created for research purposes. One example is the synthesis of N,N-di-(2-chloroethyl)[3,5-³H₂]aniline, a radiolabeled version of a related nitrogen mustard. rsc.org This synthesis was achieved through a catalytic halogen-tritium exchange involving a 3,5-di-iodo-derivative as an intermediate, highlighting a method for introducing specific labels into the aromatic ring for tracking and mechanistic studies. rsc.org

Functionalization of the Chloroethyl Side Chain

The chloroethyl group of this compound is a key site for chemical modification, acting as a reactive handle for introducing new functional groups. wikipedia.org This alkylating agent is a precursor to several cationic azo dyes through the reaction of the chloroethyl group with tertiary amines or pyridine (B92270), which is then followed by azo coupling. wikipedia.org

In more advanced applications, this side chain is used to attach the aniline mustard moiety to larger molecular systems. In the development of DNA-directed alkylating agents, for example, aniline mustards have been connected to DNA-intercalating acridine (B1665455) chromophores. nih.gov This linkage is achieved via the side chain, using various linking groups such as -O-, -CH2-, -S-, and -SO2-. nih.gov The nature of this linker chain can be varied in length, which has been shown to influence the molecule's ability to cross-link DNA without altering the intrinsic reactivity of the mustard group itself. nih.gov

Development of Nitrogen Mustard Prodrugs and Related Structures

A significant area of research has been the development of nitrogen mustard prodrugs, which are inactive precursors designed to be converted into the active cytotoxic agent at a specific target site, such as a tumor. nih.gov This strategy aims to improve the therapeutic index of highly reactive alkylating agents by minimizing their effects on normal cells. nih.gov Over the past several decades, numerous modifications have been made to the nitrogen mustard structure to enhance drug delivery and efficacy. nih.gov Promising approaches include antibody-directed enzyme prodrug therapy (ADEPT) and gene-directed enzyme prodrug therapy (GDEPT), where an enzyme delivered specifically to tumor cells activates the prodrug. nih.govnih.gov

A key strategy in prodrug design involves masking the nitrogen mustard's activity with a promoiety that can be enzymatically cleaved. The synthesis of N-acyl-α-amino acid derivatives is one such approach. mdpi.com A well-studied example is the development of prodrugs based on 4-(bis(2-chloroethyl)amino)benzoyl-L-glutamic acid. nih.gov In this design, the glutamic acid moiety renders the nitrogen mustard inactive. nih.gov This prodrug can be activated by the enzyme carboxypeptidase G2 (CPG2), which is not naturally found in mammalian cells and can be targeted to tumors. nih.govnih.gov The enzyme cleaves the glutamic acid, releasing the active benzoic acid mustard at the desired location. nih.gov

The synthesis of these prodrugs can be achieved by reacting a suitable benzoyl chloride derivative with an amino acid. mdpi.com For example, a patented process describes the creation of nitrogen mustard prodrugs by reacting 4-[(2-chloroethyl)amino]benzoyl amino acids with ethylene (B1197577) oxide. google.com Studies have shown that aniline-based nitrogen mustard prodrugs linked to glutamic acid exhibit significant cytotoxic differentials in cancer cell lines engineered to express the activating CPG2 enzyme. nih.gov

The reactivity of aniline mustards is critically dependent on the formation of a highly electrophilic aziridinium (B1262131) ion intermediate through intramolecular cyclization, where the nitrogen atom displaces the chloride leaving group. The nature of substituents on the aniline ring can influence this process. In the broader context of aromatic nucleophilic substitution (SNAr) reactions involving anilines, the leaving group on the aromatic substrate plays a crucial role in determining the reaction rate. researchgate.net

Kinetic studies on the reactions of phenyl 2,4,6-trinitrophenyl ethers with aniline show that the reaction is often base-catalyzed, with the rate-limiting step being the deprotonation of the intermediate zwitterionic complex. The ability of a leaving group is often related to the pKa of its conjugate acid. researchgate.net For aliphatic electrophilic substitutions, the ease of the leaving group's detachment increases with the polarity of the carbon-leaving group bond. dalalinstitute.com While the primary leaving group in the activation of this compound itself is the chloride ion, the electronic effects of substituents on the aniline ring can modulate the nucleophilicity of the nitrogen atom, thereby affecting the rate of aziridinium ion formation.

Research into Nitroaniline and Nitrosoaniline Derivatives

The introduction of nitro groups onto the aniline ring of this compound analogues has been explored to create new derivatives with distinct electronic and structural properties. The direct nitration of aniline can be problematic, as the strongly acidic conditions lead to the protonation of the amino group, forming a deactivating anilinium ion (-NH₃⁺) which directs incoming electrophiles to the meta position. chemistrysteps.com A common strategy to overcome this is to first protect the amino group as an amide (e.g., through acetylation), which is an ortho, para-directing group, and then perform the nitration. chemistrysteps.com

Research into related structures, such as N-(2-phenylethyl)nitroaniline derivatives, provides insight into the structural impact of nitration. nih.gov For instance, the compound 2,4-Dinitro-N-(2-phenylethyl)aniline features an intramolecular hydrogen bond between the amine proton and an adjacent nitro group. nih.gov Such structural modifications significantly influence molecular conformation, intermolecular interactions, and crystal packing. nih.gov

Applications in Advanced Organic and Material Synthesis Research

Utilization as a Building Block for Complex Organic Molecules

The bifunctional nature of N-(2-Chloroethyl)-N-ethylaniline, with its nucleophilic amino group and electrophilic chloroalkyl group, allows it to serve as a key building block in the synthesis of more intricate organic structures. solubilityofthings.com Its ability to participate in various chemical transformations enables the construction of complex molecular frameworks. solubilityofthings.com For instance, the chloroethyl group can readily undergo nucleophilic substitution reactions, while the aromatic ring is susceptible to electrophilic substitution, providing multiple pathways for molecular elaboration. solubilityofthings.com

One notable synthesis route involves the reaction of 2-(N-ethyl-N-phenylamino)ethanol with thionyl chloride to produce this compound. This highlights its role as an intermediate that can be derived from more accessible starting materials and subsequently used in multi-step syntheses. The reactivity of the chloroethyl group is central to its utility, allowing for the introduction of various functional groups and the extension of the carbon chain.

Precursor Role in Dyestuff Chemistry

Historically and currently, this compound is a crucial precursor in the manufacturing of a variety of dyes. wikipedia.orgwikiwand.comchemicalbook.com Its primary application lies in the synthesis of cationic and disperse azo dyes. wikipedia.orgwikiwand.comijirset.com The general strategy involves reacting the chloroethyl group with a tertiary amine or pyridine (B92270) to form a quaternary ammonium (B1175870) salt. This intermediate is then subjected to an azo coupling reaction to generate the final dye molecule. wikipedia.orgwikiwand.com

Synthesis of Cationic Azo Dyes

This compound is a key intermediate for several commercially significant cationic azo dyes. wikipedia.orgwikiwand.com These dyes are characterized by the presence of a positive charge, which enhances their affinity for negatively charged substrates like polyacrylonitrile (B21495) fibers. The synthesis typically involves a two-step process: diazotization of an aromatic amine followed by coupling with a suitable partner. unb.casphinxsai.comnih.gov In the case of dyes derived from this compound, the quaternization of the amino group often precedes or follows the azo coupling step.

Examples of cationic azo dyes synthesized using this precursor include C.I. Basic Red 18, Maxilon Red 2GL, and Yoracryl Red 2G. wikipedia.orgwikiwand.com The synthesis of these dyes relies on the reactivity of the chloroethyl group to introduce the cationic center, which is essential for their dyeing properties.

Intermediate in Pharmaceutical Synthesis Research

The structural motifs present in this compound are also found in various pharmaceutically active compounds, making it a valuable intermediate in drug discovery and development research. solubilityofthings.comnih.gov Its utility stems from its ability to introduce the N-ethyl-N-phenylethylamine scaffold into larger molecules. This framework is a component of several known drugs.

Research has explored the use of related chloro-containing molecules in the synthesis of neuroleptic drugs like Trazodone and Aripiprazole. jocpr.com While not a direct precursor in the cited syntheses, the underlying chemical principles of condensing chloroalkylamines with aromatic systems are relevant. For example, the synthesis of Aripiprazole involves the condensation of 1-(2,3-dichlorophenyl) piperazine (B1678402) with 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. jocpr.com This illustrates the broader importance of haloalkylamine intermediates in constructing complex pharmaceutical agents. The study of this compound and its reactions can provide insights into the synthesis of new drug candidates.

Exploration in Polymer and Novel Material Synthesis

The reactivity of this compound also extends to the field of polymer chemistry and materials science. solubilityofthings.com Its potential as a monomer or a modifying agent in the synthesis of novel polymers is an area of active investigation. The presence of the reactive chloroethyl group allows for its incorporation into polymer chains through various polymerization techniques.

Polyanilines and their derivatives are a class of conducting polymers with a wide range of applications. mdpi.com The synthesis of functionalized polyanilines often involves the polymerization of substituted anilines. researchgate.netrsc.org While direct polymerization of this compound is not extensively documented in the provided results, its structural similarity to other aniline (B41778) monomers suggests its potential in creating polymers with tailored properties. The introduction of the N-ethyl-N-(2-chloroethyl) group could influence the solubility, processability, and electronic properties of the resulting polymer. researchgate.net Furthermore, the chloro group in the polymer could serve as a handle for post-polymerization modification, allowing for the grafting of other molecules and the creation of advanced functional materials.

Interactive Data Table: Properties of this compound

PropertyValueReference
Chemical Formula C10H14ClN wikipedia.org
Molar Mass 183.68 g·mol−1 wikipedia.org
Appearance Colorless or white solid wikipedia.org
Melting Point 45.5–46.5 °C (113.9–115.7 °F; 318.6–319.6 K) wikipedia.org
CAS Number 92-49-9 wikipedia.org

Theoretical and Computational Chemistry Investigations of N 2 Chloroethyl N Ethylaniline

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting molecular geometries, electronic properties, and vibrational frequencies. For N-(2-Chloroethyl)-N-ethylaniline, DFT studies would focus on optimizing the molecular geometry to find its most stable conformation and on calculating electronic properties that govern its behavior.

Analysis of Pi-Electron Distribution and Aromaticity (e.g., HOMA, NICS Indices)

The aromaticity of the phenyl ring in this compound is a key determinant of its stability and reactivity. This can be quantitatively assessed using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

The HOMA index is a geometry-based measure of aromaticity, with a value of 1 indicating a fully aromatic system like benzene (B151609) and a value of 0 indicating a non-aromatic system. For substituted benzenes, the HOMA value is influenced by the electronic nature of the substituents. researchgate.net The N-ethyl and N-(2-chloroethyl) groups on the aniline (B41778) nitrogen are generally considered electron-donating, which would tend to slightly decrease the aromaticity of the phenyl ring compared to benzene. researchgate.net

NICS is a magnetic criterion for aromaticity, calculated at the center of the ring (NICS(0)) or at a point above it (NICS(1)). Negative NICS values are indicative of aromatic character. It is expected that DFT calculations for this compound would yield negative NICS values for the phenyl ring, confirming its aromaticity. Studies on other substituted benzenes have shown a correlation between the electronic properties of the substituents and the calculated NICS values. acs.org

Table 1: Predicted Aromaticity Indices for this compound

Index Predicted Value/Range Interpretation
HOMA Slightly < 1 Mild decrease in aromaticity due to alkyl substituents.
NICS(0) Negative Indicates aromatic character.

Prediction of Reactivity and Stability Parameters

DFT calculations are invaluable for determining global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity and stability. These are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the HOMO would likely be localized on the aniline ring and the nitrogen atom, which are the most electron-rich parts of the molecule. The LUMO, conversely, would be expected to have significant contributions from the chloroethyl group, particularly the C-Cl antibonding orbital, making this site susceptible to nucleophilic attack.

Key reactivity parameters that would be calculated include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

The presence of the electron-donating N-ethyl group and the electron-withdrawing chloroethyl group would create a complex interplay influencing these parameters. Quantitative structure-activity relationship (QSAR) studies on substituted anilines have shown that electron-withdrawing groups generally increase toxicity, which correlates with parameters like the LUMO energy. nih.gov

Intermolecular Interactions and Crystal Packing Architectures

The way this compound molecules interact with each other in the solid state determines the crystal structure. These interactions are primarily non-covalent and can be modeled using computational methods to understand the crystal packing.

Investigation of Hydrogen Bonding Networks

While this compound does not have a traditional hydrogen bond donor like an N-H or O-H group, the nitrogen atom possesses a lone pair of electrons and can act as a hydrogen bond acceptor. solubilityofthings.comlibretexts.org In the presence of suitable donor molecules, it can participate in hydrogen bonding. libretexts.org Furthermore, weak C-H···N and C-H···Cl hydrogen bonds could play a role in the crystal packing. Computational studies can identify and quantify the strength of these weak interactions, which, although individually weak, can collectively have a significant impact on the crystal structure. Studies on related aniline derivatives have highlighted the importance of such interactions in their crystal lattices. nih.gov

Analysis of Pi-Stacking Interactions and Dimerization Energetics

The aromatic phenyl rings of this compound molecules can interact through π-stacking. These interactions are crucial in the formation of molecular aggregates and in determining the packing in the crystal. Computational studies can be used to explore the geometry and energetics of dimer formation. The most common π-stacking arrangements are face-to-face and edge-to-face (T-shaped). For this compound, steric hindrance from the N-alkyl groups might favor a displaced face-to-face or a T-shaped arrangement. DFT calculations, often with dispersion corrections, can predict the most stable dimer conformation and the associated binding energy. Theoretical studies on other aromatic dimers have shown that π-stacking can lead to significant changes in electronic properties. nih.gov

Application of Multipolar Atom Model Transfer in Electron Density Analysis

The multipolar atom model is a sophisticated method used in the analysis of high-resolution X-ray diffraction data to describe the aspherical nature of electron density around atoms in a molecule. researchgate.net This approach provides a more detailed picture of chemical bonding than the simpler spherical atom model. researchgate.net

For this compound, a multipolar analysis would allow for a detailed characterization of the electron density distribution. This would include quantifying the lone pair density on the nitrogen and chlorine atoms and visualizing the bonding electrons in the aromatic ring and the C-N and C-Cl bonds. This information is critical for understanding the electrostatic potential of the molecule, which in turn governs its intermolecular interactions and reactivity. The transferability of multipolar parameters from a database of molecular fragments can also be used to construct a theoretical electron density model for this compound, providing insights even in the absence of experimental crystallographic data. nih.gov This analysis can reveal subtle electronic effects, such as the polarization of the C-Cl bond and the influence of the substituents on the aromatic system. mdpi.com

Quantum Chemical Calculations for Spectroscopic Properties

A comprehensive search of scientific literature reveals a notable absence of specific published research focused on the theoretical and computational investigation of the spectroscopic properties of this compound. While quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a common and powerful tool for predicting and analyzing the spectroscopic characteristics of organic molecules, no dedicated studies appear to have been published for this specific compound.

In typical computational studies of similar aniline derivatives, researchers utilize methods like DFT with various functionals, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p) to optimize the molecular geometry and calculate spectroscopic data. researchgate.netresearchgate.net These calculations can provide valuable insights into:

Vibrational Spectra (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.netmit.edu These predicted spectra are often compared with experimental data to make detailed assignments of the vibrational modes of the molecule. researchgate.netresearchgate.net For instance, the characteristic stretching frequencies of N-H, C-H, C-N, and C-Cl bonds, as well as various bending and deformation modes, can be computationally identified. mit.edu

NMR Spectra (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic resonance (NMR) chemical shifts. mdpi.com These theoretical predictions can aid in the assignment of experimental NMR spectra, providing a deeper understanding of the chemical environment of each atom within the molecule.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) calculations are employed to simulate the electronic absorption spectra, providing information on the electronic transitions, such as n → π* and π → π*, and the corresponding absorption wavelengths (λmax). nih.gov

Although no specific data tables for this compound can be presented due to the lack of published research, the general approach for a related compound, N-benzylaniline, involved DFT calculations with the B3LYP/6-311++G(d,p) basis set to analyze its vibrational and electronic spectra. researchgate.net Similarly, studies on other aniline derivatives have successfully combined experimental data with theoretical calculations to provide a thorough spectroscopic characterization. researchgate.netresearchgate.net

The investigation of "aniline mustards," a class of compounds to which this compound belongs, has been a subject of interest, primarily focusing on their chemical reactivity and biological activity rather than their detailed spectroscopic properties from a computational standpoint. nih.govcancer.gov

Should research in this specific area be undertaken, it would likely follow these established computational methodologies to provide a detailed theoretical framework for understanding the spectroscopic properties of this compound.

Analytical Methodologies for Characterization and Monitoring of N 2 Chloroethyl N Ethylaniline

Chromatographic Separation Methods

Chromatographic techniques are essential for separating N-(2-Chloroethyl)-N-ethylaniline from impurities, reaction byproducts, or degradation products, allowing for its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound.

Purity Assessment: A reversed-phase HPLC method, typically using a C18 column, can be developed to determine the purity of this compound. The compound is separated from potential impurities based on differences in their polarity. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately calculated.

Hydrolysis Monitoring: this compound can undergo hydrolysis, where the chloroethyl group reacts with water to form N-(2-hydroxyethyl)-N-ethylaniline. HPLC is an excellent tool to monitor this degradation process. A well-designed HPLC method can separate the parent compound from its hydrolysis product, allowing for the quantification of both over time. This is critical for stability studies and for understanding the compound's behavior in aqueous environments.

Gas Chromatography-Mass Spectrometry (GC/MS) is a highly sensitive and specific method for the detection and quantification of trace amounts of volatile and semi-volatile organic compounds. researchgate.netmdpi.com

GC/MS is ideally suited for the trace analysis of this compound in various matrices. d-nb.info The sample is first injected into the gas chromatograph, where the compound is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, which serves as a highly specific detector, providing mass spectral data that confirms the identity of the analyte. nih.govnih.gov This combination of chromatographic separation and mass spectrometric detection allows for very low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, making it invaluable for environmental monitoring or detecting residual impurities. researchgate.netnih.gov The use of GC/MS for qualitative identification is recommended when analyzing unfamiliar samples. epa.gov

Table 3: Analytical Techniques and Their Applications for this compound

Technique Application Information Obtained
¹H and ¹³C NMR Structural Elucidation Connectivity of atoms, chemical environment of H and C nuclei
IR & Raman Spectroscopy Functional Group Identification Presence of key functional groups (C-N, C-Cl, aromatic ring)
Mass Spectrometry (MS) Molecular Weight & Structural Confirmation Molecular mass, fragmentation patterns, elemental composition (from isotopic ratios)
HPLC Purity and Stability Analysis Quantification of the compound and its separation from non-volatile impurities and degradation products

Development and Validation of Analytical Methods for Related Nitrosamine (B1359907) Impurities

The development of robust analytical methods is paramount for the accurate quantification of trace-level nitrosamine impurities in active pharmaceutical ingredients (APIs) and finished drug products. nih.govnih.gov The primary analytical techniques employed are hyphenated chromatographic and mass spectrometric methods, which offer the requisite sensitivity and selectivity to meet stringent regulatory limits. edqm.eu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as a versatile and widely adopted technique for the analysis of a broad spectrum of nitrosamines, including those that are less volatile or thermally labile. nih.govrjptonline.org Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a tandem mass spectrometer (GC-MS/MS), is another powerful tool, particularly for volatile nitrosamines. shimadzu.com

Method development involves a systematic optimization of various parameters to achieve the desired analytical performance. This includes the selection of an appropriate chromatographic column, mobile phase composition, and mass spectrometric conditions. For instance, reversed-phase columns like C18 are commonly used in LC methods with mobile phases typically consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid to enhance ionization. nih.govrjptonline.orgmdpi.com

Validation of these analytical methods is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure their reliability, accuracy, and precision. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Specificity is demonstrated by the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically achieved by comparing the chromatograms of blank samples, spiked samples, and unspiked samples.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of a standard solution over a specified range. The correlation coefficient (r²) of the calibration curve is expected to be close to 1.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the impurity is spiked into the sample matrix and the percentage of the analyte recovered is calculated.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The following tables provide illustrative examples of analytical method parameters and validation data for the analysis of various nitrosamine impurities, which would be analogous to the methods required for N-nitroso-N-(2-chloroethyl)-N-ethylaniline.

Table 1: Illustrative LC-MS/MS Method Parameters for Nitrosamine Analysis

ParameterCondition
Chromatographic System Liquid Chromatograph coupled with a Tandem Mass Spectrometer
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol or Acetonitrile
Flow Rate 0.3 - 0.6 mL/min
Gradient Elution Optimized gradient to separate the analyte from matrix interferences
Injection Volume 5 - 20 µL
Column Temperature 30 - 40 °C
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: Representative Validation Data for a Nitrosamine Analytical Method

Validation ParameterTypical Acceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.990.999
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (RSD) ≤ 15%< 10%
Limit of Detection (LOD) Analyte dependent0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) Analyte dependent0.03 - 0.3 ng/mL

The development and validation of such sensitive and specific analytical methods are critical for ensuring the quality and safety of pharmaceutical products by enabling the reliable monitoring and control of potentially carcinogenic nitrosamine impurities.

Environmental Fate and Degradation Mechanisms of N 2 Chloroethyl N Ethylaniline

Hydrolysis Pathways and Products in Aqueous Environments

The presence of a chloroethyl group in the structure of N-(2-Chloroethyl)-N-ethylaniline suggests that hydrolysis is a significant degradation pathway in aqueous environments. This process involves the chemical breakdown of the compound due to reaction with water.

Kinetics of Decomposition and Stability Assessment in Water

Identification of Hydrolysis Transformation Products (e.g., N-Ethyl-N-2-hydroxyethyl-m-toluidine)

The primary hydrolysis product of this compound is anticipated to be N-Ethyl-N-(2-hydroxyethyl)aniline. This transformation occurs through the nucleophilic substitution of the chlorine atom by a hydroxyl group from water. The formation of this alcohol derivative is a common hydrolysis pathway for chloro-substituted alkanes. The resulting product, N-Ethyl-N-(2-hydroxyethyl)aniline, is itself used as an intermediate in the synthesis of other chemicals, including dyes and pharmaceuticals. nordmann.globaltristarintermediates.org For a structurally similar compound, N-Ethyl-N-(2-hydroxyethyl)-m-toluidine, it is noted as an intermediate in the production of pharmaceuticals and other fine chemicals. nordmann.globaltristarintermediates.org

Biodegradation Potential and Environmental Persistence Studies

The persistence of this compound in the environment is a significant concern. As a precursor for synthetic dyes, which are often designed to be resistant to degradation, there is a potential for this compound and its derivatives to persist in the environment. nih.gov

Studies on aniline (B41778) and its derivatives indicate that biodegradation can be a significant removal mechanism from aquatic environments. nih.gov The primary pathway for aniline biodegradation involves oxidative deamination to form catechol, which is then further mineralized. nih.gov However, the specific biodegradation pathways and the microbial communities capable of degrading N-substituted anilines like this compound are not well-documented. The presence of the chloroethyl group may also influence its biodegradability, potentially making it more recalcitrant than simple anilines. The degradation of the alkyl side chain of similar compounds, such as n-alkylbenzenes, often proceeds via β-oxidation. nih.gov

The environmental persistence of dye precursors is a known issue, as these compounds can be released in industrial wastewater. nih.gov Synthetic dyes and their precursors are often recalcitrant to biodegradation due to their complex structures. nih.gov Chloroanilines, as a class, are considered persistent in the environment. mdpi.com

Scientific Considerations for Environmental Contamination

The environmental contamination potential of this compound stems from its use in industrial processes. The primary route of entry into the environment is through the discharge of industrial wastewater from manufacturing facilities that produce or use this chemical. mdpi.comnih.gov Accidental spills during transport and storage also pose a risk of direct contamination of soil and water bodies. mdpi.com

Once in the environment, the compound's moderate water solubility and its potential for persistence raise concerns about its impact on aquatic ecosystems. mdpi.com The detection of aromatic amines in the environment can be challenging due to their low concentrations and the complexity of environmental matrices. mdpi.com

Given that this compound is a precursor to dyes, its environmental impact is closely linked to the broader issue of pollution from the dye industry. nih.gov Effluents from textile and dye manufacturing can contain a mixture of dyes, precursors, and other chemicals, leading to a complex contamination profile. nih.gov The persistence of these compounds can lead to long-term contamination of water and sediment. nih.gov

A comprehensive environmental risk assessment for this compound would require more specific data on its hydrolysis kinetics, biodegradation rates, and ecotoxicity. However, based on the known properties of related chloroanilines and dye precursors, it is prudent to consider it a substance with the potential for environmental persistence and contamination.

Biological and Toxicological Research Perspectives of N 2 Chloroethyl N Ethylaniline

In Vitro and In Vivo Toxicity Studies (General Mechanisms)

N-(2-Chloroethyl)-N-ethylaniline, an organic compound with the formula C6H5N(Et)(CH2CH2Cl), is recognized as an alkylating agent. wikipedia.org Its toxicological profile has been primarily characterized through studies on animal models, revealing its potential for adverse effects through various routes of exposure.

Investigation of Cellular and Organ-Level Responses to Exposure

In vivo studies using New Zealand White rabbits have demonstrated clear organ-level responses to dermal exposure to this compound. Gross necropsy of rabbits that succumbed to exposure revealed congested lungs at all dose levels. nih.gov At higher doses, congested kidneys were also observed, along with autolysis, pale livers, and stomachs that were fragile to the touch. nih.gov These findings indicate that the lungs and kidneys are significant target organs for the systemic toxicity of this compound following dermal absorption. Additionally, signs of dermal irritation were consistently observed across all treatment groups, signifying a direct local effect on the skin. nih.gov

Analysis of Clinical Manifestations in Research Models

Research involving New Zealand White rabbits has provided detailed insights into the clinical manifestations of this compound toxicity. Following dermal application, a dose-dependent severity of clinical signs was observed. At lower doses, signs included depression and nasal discharge. nih.gov As the dose increased, more severe signs such as a hunched posture, emaciation, and half-closed eyes were noted. nih.gov At even higher doses, additional clinical manifestations included wheezing, diarrhea, excessive salivation, and hyperactivity. nih.gov A particularly striking observation was the appearance of "exceptionally blue eyes" in one high-dose group. nih.gov Furthermore, a rabbit that survived a high dose exhibited depressed righting and placement reflexes and labored respiration, indicating neurological and respiratory impairment. nih.gov

Clinical SignObserved in Research Models
DepressionYes
Nasal DischargeYes
Hunched PostureYes
EmaciationYes
Half-closed EyesYes
WheezingYes
DiarrheaYes
Excessive SalivationYes
HyperactivityYes
Depressed ReflexesYes
Labored RespirationYes
Dermal IrritationYes

Metabolic Pathways and Metabolite Identification

The metabolism of this compound is a key area of research for understanding its toxicokinetics.

Identification of Metabolites in Microsomal Suspensions

Studies have identified this compound as a metabolite of alkoxyaniline mustards when incubated with microsomal suspensions. nih.gov This indicates that the chloroethylaniline moiety is a stable metabolic product of more complex parent compounds. Research on analogous compounds, such as N-ethyl-N-methylaniline, has shown that metabolism in rabbit liver microsomes primarily occurs through N-oxidation and N-demethylation, with N-deethylation and di-dealkylation happening to a lesser extent. nih.gov These metabolic pathways were also observed in lung homogenates, while N-oxidation was also found to occur in kidney and bladder tissue homogenates. nih.gov While not directly studying this compound, these findings suggest potential metabolic routes for its biotransformation.

Mutagenicity and Carcinogenicity Assessment

The potential for this compound to cause genetic mutations and cancer is a significant toxicological concern, largely due to its nature as an alkylating agent.

Mechanistic Studies of DNA Adduct Formation by Alkylating Agents

Alkylating agents like nitrogen mustards, a class to which this compound belongs, are known to form DNA adducts. nih.gov These agents can form mono-adducts or crosslinks within or between DNA strands. nih.gov For instance, bis-(2-chloroethyl)-ethylamine forms DNA adducts primarily at the N7 position of guanine. nih.gov The initial adduct can then form a second reactive intermediate, which can lead to the formation of a mono-adduct, cytotoxic DNA-protein cross-links, or DNA inter- and intra-strand cross-links. nih.gov

Research into Potential Therapeutic Applications

The core structure of this compound has been a subject of interest in medicinal chemistry, primarily for its alkylating properties, which can be harnessed for therapeutic effects. This has led to extensive research into its derivatives for cancer treatment.

The investigation into analogues and derivatives of this compound has yielded several classes of compounds with notable antitumor activity. The primary mechanism of action for many of these derivatives is the alkylation of biological macromolecules, a process that can disrupt cancer cell proliferation.

One significant area of research has been the synthesis of nitrogen mustard derivatives . These compounds are bifunctional alkylating agents. For instance, research into nitrogen mustard derivatives related to ketocaine, a local anesthetic, has shown that bifunctional compounds exhibit potent antitumor activity. One such derivative demonstrated a significant increase in the lifespan of mice with Ehrlich ascites tumor cells. nih.gov The development of hybrid molecules based on nitrogen mustards is considered a promising strategy to enhance antitumor activity and reduce toxicity. nih.gov

Another important class of derivatives is the (2-chloroethyl)nitrosoureas . A series of N-(2-chloroethyl)-N'-(9H-xanthen-9-yl)-N-nitrosoureas and their thioxanthen counterparts have been synthesized and evaluated for their activity against bronchial epidermoid carcinoma in vitro. nih.gov Notably, N-(2-chloroethyl)-N'-(2-methoxy-9H-xanthen-9-yl)-N-nitrosourea was found to be active against the P388 leukemia tumor system in mice. nih.gov Further studies have explored various analogues of N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea (MeCCNU), revealing that the therapeutic index can be influenced by the nature and position of substituents on the cyclohexyl ring. acs.org

Research has also extended to (2-chloroethyl)nitrosocarbamates , which are designed as potential anticancer alkylating agents. Several of these compounds have shown good in vitro activity against a panel of human tumor cell lines, including renal, colon, lung, melanoma, and central nervous system cancers. nih.gov

The following table summarizes the antitumor activity of selected analogues and derivatives:

Derivative ClassSpecific Compound/AnalogueAntitumor Activity Finding
Nitrogen MustardsBifunctional ketocaine-related derivativePotent activity against Ehrlich ascites tumor in mice. nih.gov
(2-chloroethyl)nitrosoureasN-(2-chloroethyl)-N'-(2-methoxy-9H-xanthen-9-yl)-N-nitrosoureaActive against the P388 leukemia tumor system in mice. nih.gov
(2-chloroethyl)nitrosoureasAnalogues of MeCCNUTherapeutic indices against murine leukemia L1210 varied based on substituents. acs.org
(2-chloroethyl)nitrosocarbamatesCarbamic acid, (2-chloroethyl)nitroso-4-acetoxybenzyl esterShowed in vitro activity against several human tumor cell lines. nih.gov

A significant advancement in cancer therapy has been the development of Antibody-Directed Enzyme Prodrug Therapy (ADEPT). This strategy aims to selectively generate a potent cytotoxic drug at the tumor site from a non-toxic prodrug. Aniline (B41778) mustards, which are structurally related to this compound, have been central to the development of this concept. acs.orgnih.gov

The ADEPT system is a two-step approach. First, an antibody-enzyme conjugate is administered and localizes at the tumor. After the conjugate has cleared from the bloodstream and normal tissues, a non-toxic prodrug is given. The enzyme at the tumor site then activates the prodrug, releasing the cytotoxic agent directly in the tumor microenvironment. nih.govnih.gov This targeted approach can significantly reduce the systemic toxicity associated with conventional chemotherapy. acs.org

A key area of research has been the optimization of aniline and phenol (B47542) mustard prodrugs. In one study, sixteen novel potential prodrugs were designed and synthesized. These prodrugs were created to be activated by the bacterial enzyme carboxypeptidase G2 (CPG2), which is delivered to the tumor by a monoclonal antibody. nih.gov The research focused on masking the activating effect of the amino group through a carbamoyl (B1232498) bond to glutamic acid. The cytotoxicity of these prodrugs was significantly lower than their active drug counterparts, with differentials ranging from 12 to over 195-fold. nih.gov

One particularly promising candidate that emerged from these studies is ZD2767P, a prodrug of a bis-iodo phenol mustard. nih.gov This prodrug was investigated in a Phase I clinical trial for patients with advanced colorectal carcinoma and other CEA-producing tumors. nih.govresearchgate.net The trial demonstrated that it was feasible to use this relatively unstable prodrug in a clinical setting and that the antibody-enzyme conjugate could be administered safely. nih.gov

The following table presents kinetic data for selected aniline mustard prodrugs designed for ADEPT, highlighting their efficiency as substrates for the activating enzyme CPG2. nih.gov

ProdrugKM (µM)kcat (s⁻¹)kcat/KM (s⁻¹µM⁻¹)
[[[4-[bis(2-bromoethyl)amino]phenyl]oxy]carbonyl]-L-glutamic acid13 ± 234 ± 22.6
[[[4-[bis(2-iodoethyl)amino]phenyl]oxy]carbonyl]-L-glutamic acid12 ± 240 ± 33.3
[[[4-[(2-chloroethyl)[2-(mesyloxy)ethyl]amino]phenyl]oxy]carbonyl]-L-glutamic acid13 ± 137 ± 12.8

Future Research Directions and Emerging Areas in N 2 Chloroethyl N Ethylaniline Chemistry

The landscape of chemical research is in a constant state of evolution, driven by the dual needs for innovation and sustainability. For a compound like N-(2-Chloroethyl)-N-ethylaniline, a key intermediate in various synthetic processes, future research is poised to unlock new efficiencies, applications, and a clearer understanding of its behavior. The following sections outline the critical areas of future investigation that will shape the scientific and industrial narrative of this compound.

Q & A

Q. What are the optimal synthetic routes for N-(2-Chloroethyl)-N-ethylaniline, and how do reaction conditions influence yield?

this compound is typically synthesized via chlorination of N-ethyl-N-(2-hydroxyethyl)aniline using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). Key parameters include temperature control (20–40°C) and inert atmospheres to minimize side reactions. Yields exceeding 70% are achievable with stoichiometric SOCl₂ in anhydrous conditions . Post-synthesis purification via vacuum distillation (boiling point: 228°C) or recrystallization (melting point: 122°C) is critical for analytical-grade material.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : The chloroethyl group (-CH₂CH₂Cl) shows distinct splitting patterns (δ 3.6–3.8 ppm for CH₂Cl and δ 1.2–1.4 ppm for N-ethyl CH₃) .
  • GC-MS : Molecular ion peak at m/z 183.68 (C₁₀H₁₄ClN) with fragmentation patterns confirming the chloroethyl substituent .
  • FT-IR : Stretching vibrations at 750 cm⁻¹ (C-Cl) and 1,250 cm⁻¹ (C-N) validate functional groups .

Q. How should this compound be stored to ensure stability?

Store in amber glass vials under nitrogen at 4°C to prevent hydrolysis of the chloroethyl group. Degradation products (e.g., N-ethyl-N-vinylaniline) form at >30°C or in humid environments. Regular purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are recommended .

Advanced Research Questions

Q. What mechanisms explain the electrophilic reactivity of the chloroethyl group in cross-coupling reactions?

The chloroethyl group acts as a soft electrophile , participating in nucleophilic substitutions (SN₂) or elimination-addition pathways. For example, in palladium-catalyzed couplings, the Cl atom is displaced by aryl/alkyl nucleophiles, forming C-C bonds. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction rates and regioselectivity .

Q. How can contradictory data on the compound’s mutagenicity be resolved?

Discrepancies in mutagenicity studies (e.g., Ames test results) may arise from impurities (e.g., residual alkylating agents) or metabolic activation pathways . Rigorous purification (e.g., column chromatography) and use of S9 liver microsomes in assays are essential to isolate the compound’s intrinsic effects. Evidence shows weak mutagenicity at 10 µg/plate in Salmonella typhimurium TA100 .

Q. What strategies improve the compound’s utility in prodrug design for anticancer agents?

The chloroethyl group can be functionalized to create bifunctional alkylating agents . For example, conjugation with L-proline derivatives enhances tumor targeting via peptide transporter recognition. Stability studies in plasma (pH 7.4, 37°C) show a half-life of ~8 hours, suggesting controlled release potential .

Methodological Recommendations

  • Synthesis Optimization : Use Schlenk-line techniques for moisture-sensitive steps .
  • Analytical Validation : Cross-validate NMR data with computational tools (e.g., DFT calculations) .
  • Biological Assays : Include metabolic activation (S9 mix) to mimic in vivo conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.